Amiloride vs. Triamterene: ENaC Inhibitory Potency for Experimental Design
Amiloride demonstrates a 100-fold greater potency for blocking the epithelial sodium channel (ENaC) compared to the alternative potassium-sparing diuretic triamterene. This difference is critical for experiments requiring robust ENaC blockade without confounding effects from other targets [1].
| Evidence Dimension | ENaC Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 ~ 0.1-0.5 µM (or ~100 nM potency) [2] |
| Comparator Or Baseline | Triamterene IC50 = 5 µM (at -90mV) or 4.5 µM for rENaC [1] |
| Quantified Difference | Amiloride is approximately 100-fold more potent than Triamterene. |
| Conditions | Voltage-clamp of rENaC expressed in Xenopus oocytes (pH 7.5) |
Why This Matters
This 100-fold difference in potency dictates that a researcher cannot simply use Triamterene at the same concentration to achieve equivalent ENaC blockade, which would lead to off-target effects at high doses or insufficient inhibition at low doses.
- [1] Busch AE, et al. Blockade of epithelial Na+ channels by triamterenes--underlying mechanisms and molecular basis. Pflugers Arch. 1996;432(5):760-6. View Source
- [2] Amiloride product information. PeptideDB. View Source
